3-Chloro-6-(chloromethyl)quinoline
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Overview
Description
3-Chloro-6-(chloromethyl)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(chloromethyl)quinoline typically involves the chlorination of 6-methylquinoline. One common method is the reaction of 6-methylquinoline with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline N-oxides.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
3-Chloro-6-(chloromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its biological activities, such as its ability to inhibit certain enzymes or interact with specific receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(chloromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Another quinoline derivative with similar chemical properties but different biological activities.
6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its antiproliferative activity against cancer cells.
Uniqueness
3-Chloro-6-(chloromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7Cl2N |
---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3-chloro-6-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,5H2 |
InChI Key |
DYPMMHUTNFBVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CCl)Cl |
Origin of Product |
United States |
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